

# A Technical Guide to the Physical Properties of 4-Benzenesulfonylbenzoic Acid Derivatives

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## Compound of Interest

Compound Name: 4-Benzenesulfonylbenzoic acid

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This technical guide provides an in-depth overview of the physical and chemical properties of **4-benzenesulfonylbenzoic acid** and its key derivatives. The information presented herein is intended to support research and development efforts by providing critical data on molecular characteristics, experimental protocols for synthesis and analysis, and visual representations of key chemical processes.

## Physical and Chemical Properties

**4-Benzenesulfonylbenzoic acid** and its derivatives are a class of organic compounds characterized by a benzoic acid moiety linked to a benzenesulfonyl group. This structure imparts a unique combination of properties, making them valuable intermediates in medicinal chemistry and materials science. The core compound, **4-benzenesulfonylbenzoic acid**, has the CAS Number 5361-54-6, a molecular formula of C13H10O4S, and a molecular weight of 262.28 g/mol [1].

The following table summarizes the fundamental physical properties of the parent compound and several of its important derivatives.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
4-Benzenesulfonylbenzoic acid	5361-54-6	C13H10O4S	262.28[1]
4-(4-Hydroxybenzenesulfonyl)benzoic acid	59216-83-0	C13H10O5S	278.28[2]
4-Sulfamoylbenzoic acid	138-41-0	C7H7NO4S	201.20
4-(Chlorosulfonyl)benzoic acid	10130-89-9	C7H5ClO4S	220.63[3]

Melting and boiling points are critical parameters for assessing purity and designing experimental conditions such as crystallization and reaction temperature.

Compound Name	Melting Point (°C)	Boiling Point (°C)	Notes
4-Sulfamoylbenzoic acid	285-295	-	Literature value.
4-(Chlorosulfonyl)benzoic acid	230-232[3]	-	Literature value.
Benzoic acid (for reference)	121-123[4]	249	Analytical standard.

The solubility of these compounds is influenced by the polar carboxylic acid and sulfonyl groups, as well as the nonpolar aromatic rings. Benzenesulfonic acid, a related parent structure, is noted to be soluble in water and various organic solvents like ethanol and acetone, with solubility being pH-dependent[5]. Benzoic acid's solubility in water is limited at room temperature (3.44 g/L at 25 °C) but increases significantly with temperature[6]. While specific

quantitative solubility data for many **4-benzenesulfonylbenzoic acid** derivatives are not readily available, their amphiphilic nature suggests solubility in polar organic solvents.

Spectroscopic analysis is essential for structural elucidation and purity confirmation.

Compound	<sup>1</sup> H NMR ( $\delta$ , ppm)	<sup>13</sup> C NMR ( $\delta$ , ppm)	IR ( $\text{cm}^{-1}$ )	UV-Vis ( $\lambda_{\text{max}}$ , nm)
4-(Chlorosulfonyl)benzoic acid	8.30 (d, $J=8.0$ Hz, 2H), 8.42 (d, $J=8.0$ Hz, 2H) in $\text{CDCl}_3$ [3]	-	-	-
4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivatives	Aromatic protons typically appear in the 7.0-8.5 ppm range.	Aromatic carbons: 128.0-145.0; Carboxylic acid carbon: ~166.0	Strong C=O stretch (acid): 1680-1710; O-H stretch (acid): 2500-3300 (broad); S=O stretch: 1300-1350 and 1150-1180	Typically show absorption bands around 202 nm and 250 nm.[7]
4-Benzoylbenzoic acid (for reference)	Aromatic: 7.30-7.80 (m, 9H); Carboxylic acid: 10.0-13.0 (br s, 1H)[8]	Aromatic: 128.0-138.0; Carboxylic acid C=O: 166.0; Ketone C=O: 196.0[8]	C=O (acid): ~1685; C=O (ketone): ~1660; O-H (acid): 2500-3300[8]	-

## Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of these compounds.

This protocol describes the synthesis of a key intermediate used to produce other derivatives.

Procedure based on the oxidation of 4-methylphenylsulfonic acid followed by chlorosulfonation[3]:

- Oxidation: A solution of potassium permanganate (1.6 g) in water (13 mL) is added dropwise at 80 °C to a solution of 4-methylphenylsulfonic acid (1.7 g, 10 mmol) and potassium hydroxide (0.68 g, 12 mmol) in water (15 mL).
- Work-up: Upon reaction completion, the mixture is poured into ethanol (20 mL), filtered, and concentrated to yield potassium 4-carboxybenzenesulfonate.
- Chlorosulfonation: At room temperature, chlorosulfonic acid (4 mL) is slowly added to the stirring potassium 4-carboxybenzenesulfonate intermediate (1.2 g).
- Isolation: The reaction mixture is stirred for 2 hours and then poured into crushed ice. The resulting white solid is collected by filtration and washed with water to yield 4-(chlorosulfonyl)benzoic acid.

This protocol details the synthesis of novel derivatives from 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride.<sup>[7]</sup>

- Preparation: Valine (2.34 g, 20 mmol) is dissolved in 20 mL of 1 N NaOH solution. The solution is cooled in an ice bath (0–5 °C).
- Reaction: A solution of 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride (6.30 g, 20 mmol) in 45 mL of anhydrous  $\text{CH}_2\text{Cl}_2$  and a 2 N NaOH solution (10 mL, 20 mmol) are added simultaneously and dropwise to the cooled valine solution over 30 minutes with magnetic stirring.
- Stirring: The reaction mixture is stirred for an additional 1 hour at room temperature.
- Isolation: The aqueous phase is separated and acidified with 2 N HCl to precipitate the product, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid.

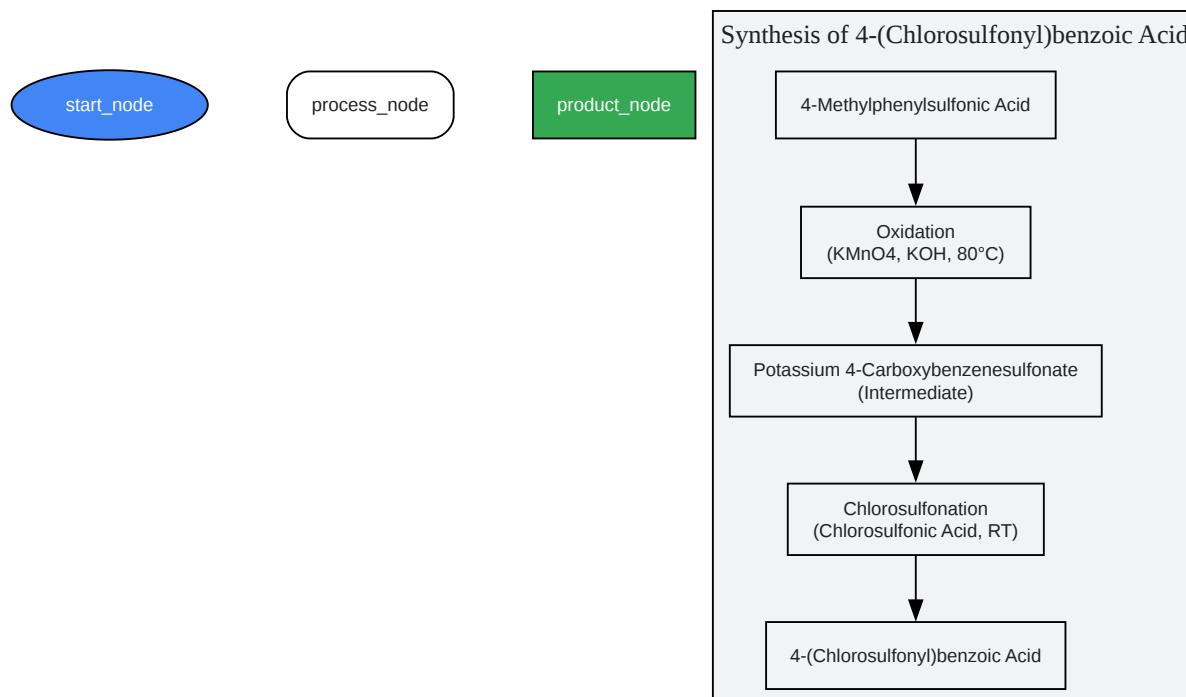
The following are general guidelines for acquiring spectroscopic data, adapted from protocols for similar aromatic acids<sup>[8]</sup>.

- NMR Spectroscopy:
  - Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

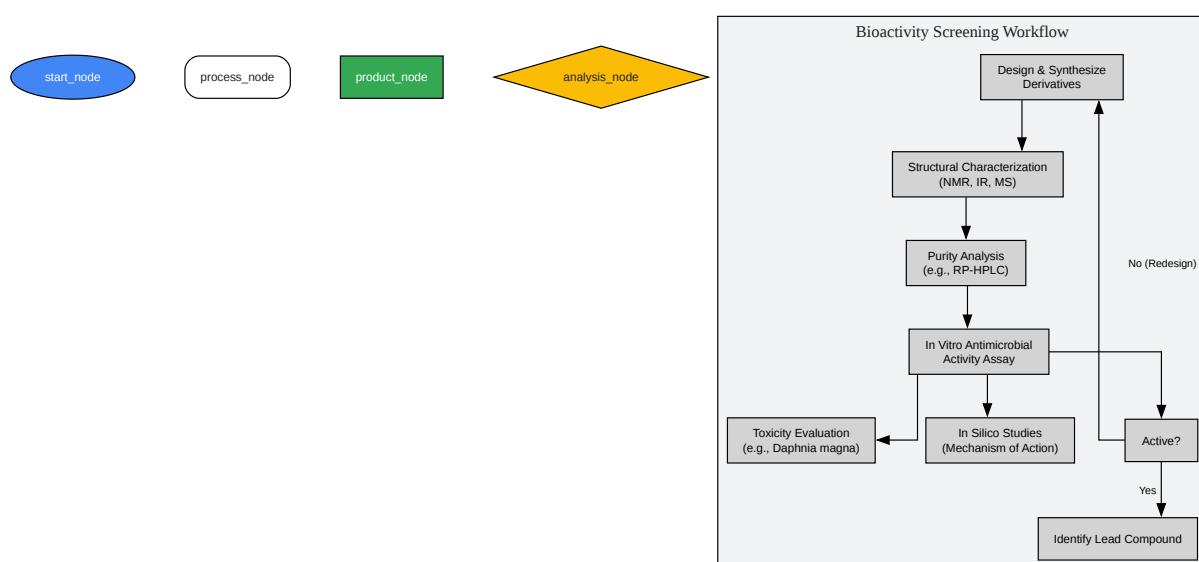
- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>). Add a small amount of tetramethylsilane (TMS) as an internal standard if not provided in the solvent.
- Data Acquisition: Record <sup>1</sup>H and <sup>13</sup>C NMR spectra at room temperature.
- Infrared (IR) Spectroscopy:
  - Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
  - Sample Preparation: For solid samples, use the KBr pellet method or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
  - Data Acquisition: Record the spectrum over a range of 4000-400 cm<sup>-1</sup>.
- UV-Visible (UV-Vis) Spectroscopy:
  - Instrumentation: A dual-beam UV-Vis spectrophotometer.
  - Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).
  - Data Acquisition: Measure the absorbance over a wavelength range of 200-400 nm.

## Visualizations: Synthesis and Application Workflows

The following diagrams, created using the DOT language, illustrate key experimental and logical workflows related to **4-benzenesulfonylbenzoic acid** derivatives.

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Caption: Workflow for the synthesis of 4-(chlorosulfonyl)benzoic acid.



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Caption: General workflow for antimicrobial screening of new derivatives.[7][9]

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